d-Camphorsulfonic acid
Overview
Description
(S)-camphorsulfonic acid is the S enantiomer of camphorsulfonic acid. It is a conjugate acid of a (S)-camphorsulfonate. It is an enantiomer of a (R)-camphorsulfonic acid.
Scientific Research Applications
Ionic Liquid Crystals : d-Camphorsulfonic acid is used to design ionic liquid crystals from renewable sources. These crystals, with shorter alkyl chain lengths, have lower liquid crystal transition temperatures and wider mesophase ranges (Rao et al., 2014).
Catalysis in Organic Reactions : It promotes intramolecular Diels-Alder reactions in conformationally restricted substrates, leading to tandem diene migration and [4+2] cycloaddition (Grieco et al., 1994). Additionally, it catalyzes diastereo- and regioselective Mannich reactions in aqueous media (Wu et al., 2004) and enantioselective Michael-type Friedel-Crafts reactions of indoles with aromatic enones (Zhou et al., 2006).
Pharmaceutical Applications : It effectively resolves sibutramine and its intermediate, showing promise for sibutramine purification (Wang Zhao-yang, 2008). The structural, spectral, and reactivity properties of (1S)-(+)-10-Camphorsulfonic acid suggest potential as an anti-inflammatory drug (Sangeetha et al., 2020).
Chiral Applications : It forms diastereomeric salts of atropisomers, aiding in the detection of these salts by proton NMR spectroscopy (Maier & Zoltewicz, 1997). The two isomers, (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid, are pure and suitable for pharmaceutical production (Cheng et al., 2022).
Safety Evaluation : The safety of D-10-camphorsulfonic acid for human consumption has been evaluated, with a NOAEL (No Observed Adverse Effect Level) 80,000 times the maximum estimated human exposure, ensuring consumer safety (Fehr et al., 2020).
Analytical Applications : It is used for circular dichroism calibration in analytical techniques (Takakuwa et al., 1985) and in detecting potential genotoxic impurities in pharmaceutical ingredients (Lee et al., 2022).
Electrochromic Applications : It is used in the fabrication of infrared variable emissivity electrochromic films based on polyaniline conducting polymer, potentially benefiting IR camouflage and thermal control applications (Zhang et al., 2019).
Solvent Behavior Studies : Studies on this compound Fully Doped Polyaniline Emeraldine Salt have revealed its conformational behavior in different solvents, important in material science applications (Xia et al., 1995).
Mechanism of Action
Safety and Hazards
Camphorsulfonic acid is considered hazardous. It causes severe skin burns and eye damage . The safety of d-Camphorsulfonic acid was evaluated by genotoxicity testing and in a subchronic 90-day study in rats. Ames test and in vitro micronucleus test results, either in the absence or the presence of metabolic activation, were negative .
Future Directions
Camphorsulfonic acid is commercially available and has been used in various chemical reactions . Its future directions could involve its continued use as a catalyst in organic synthesis and the exploration of new reactions where it could be used.
Relevant Papers Analyzed
Several papers have been analyzed to provide this comprehensive analysis. These include papers on the safety evaluation of d-Camphorsulfonic acid , its use in the protection of carbonyl compounds , and its use as a catalyst in the synthesis of quinolines .
Properties
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-GMSGAONNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13867-85-1 (NH4 salt), 27016-31-5 (piperazine salt), 5327-97-9 (Ca salt), 34850-66-3 (Na salt), 83709-15-3 (Al salt) | |
Record name | 10-Camphorsulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005872082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883956 | |
Record name | (1S,4R)-10-Camphorsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | d-Camphorsulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13570 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000007 [mmHg] | |
Record name | d-Camphorsulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13570 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3144-16-9, 5872-08-2, 76-26-6 | |
Record name | Camphorsulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3144-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | d-Camphorsulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003144169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Camphorsulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005872082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | (1S,4R)-10-Camphorsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxobornane-10-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DL-6-oxobornane-10-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.024 | |
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Record name | [7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.864 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAMPHORSULFONIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8D049375Q | |
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Record name | CAMPHORSULFONIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TLZ01S15L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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